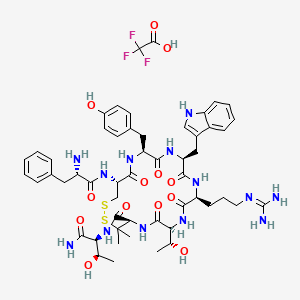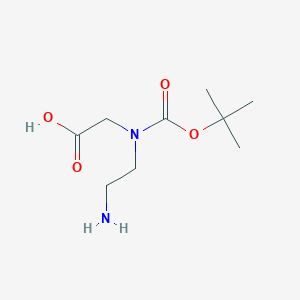![molecular formula C11H9N5O2S B14015666 Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester CAS No. 62645-34-5](/img/structure/B14015666.png)
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester is a chemical compound with the molecular formula C11H9N5O2S. It is known for its unique structure, which includes a tetrazole ring fused to a phthalazine moiety, and an ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester typically involves the reaction of tetrazolo[5,1-a]phthalazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be related to the inhibition of prostaglandin E2 (PGE2) and nitric oxide (NO) production, which are key mediators of inflammation . The compound may also interact with other inflammatory mediators like bradykinin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazole derivatives: These compounds share the tetrazole ring structure and exhibit similar biological activities, such as anti-inflammatory and analgesic effects.
Phthalazine derivatives: Compounds with the phthalazine moiety also show various biological activities and are used in medicinal chemistry.
Uniqueness
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester is unique due to its combined tetrazole and phthalazine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
62645-34-5 |
|---|---|
Molekularformel |
C11H9N5O2S |
Molekulargewicht |
275.29 g/mol |
IUPAC-Name |
methyl 2-(tetrazolo[5,1-a]phthalazin-6-ylsulfanyl)acetate |
InChI |
InChI=1S/C11H9N5O2S/c1-18-9(17)6-19-11-8-5-3-2-4-7(8)10-12-14-15-16(10)13-11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
MEEYESUJYLYDHL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC1=NN2C(=NN=N2)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


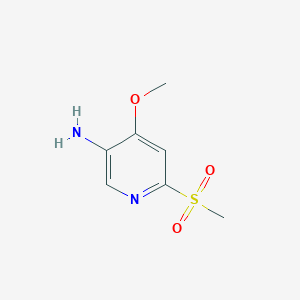
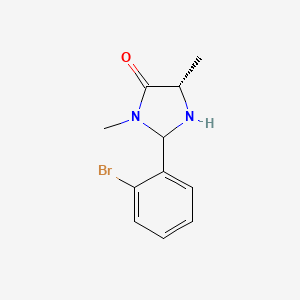


![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
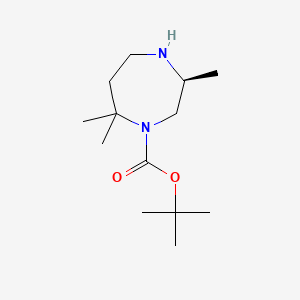
![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)

![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
